WAY-312858

描述

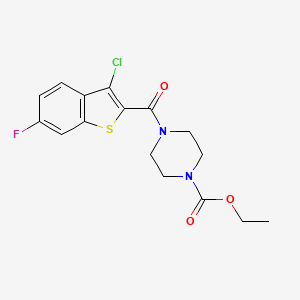

The exact mass of the compound ethyl 4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate is 370.0554194 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

ethyl 4-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClFN2O3S/c1-2-23-16(22)20-7-5-19(6-8-20)15(21)14-13(17)11-4-3-10(18)9-12(11)24-14/h3-4,9H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAURUBLPBWWRPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

WAY-312858 (PF-00446687): A Technical Guide to its Mechanism of Action as a Selective Melanocortin-4 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-312858, also known as PF-00446687, is a potent and selective small-molecule agonist of the melanocortin-4 receptor (MC4R).[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, and functional consequences. Quantitative data from key studies are summarized, and experimental methodologies are described to provide a thorough understanding of its pharmacological profile.

Core Mechanism of Action: Selective MC4R Agonism

This compound functions as a selective agonist for the melanocortin-4 receptor (MC4R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[4] Its primary mechanism involves binding to and activating the MC4R, which in turn initiates a cascade of intracellular signaling events. This activation of the MC4R is critical in regulating energy homeostasis, appetite, and sexual function.[4]

The selectivity of this compound for the MC4R over other melanocortin receptor subtypes (MC1R, MC3R, and MC5R) is a key feature of its pharmacological profile, potentially reducing the side effects associated with non-selective melanocortin receptor agonists.[1][3]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data from published studies.

| Parameter | Value | Assay System | Reference |

| EC50 | 12 ± 1 nM | Adenylyl cyclase activation in HEK293 cells expressing MC4R | [1][2] |

| Ki | 27 ± 4 nM | Binding affinity to MC4 receptor | [1] |

Table 1: Potency of this compound at the Human MC4R

| Receptor Subtype | EC50 (μM) | Assay System | Reference |

| MC1R | 1.02 ± 0.30 | Adenylyl cyclase activation in HEK293 cells | [1][2] |

| MC3R | 1.16 ± 0.35 | Adenylyl cyclase activation in HEK293 cells | [1][2] |

| MC5R | 1.98 ± 0.20 | Adenylyl cyclase activation in HEK293 cells | [1][2] |

Table 2: Selectivity Profile of this compound against other Melanocortin Receptors

Off-target screening has revealed that this compound has significantly weaker activity at other receptors, with the most potent binding activities being at the σ receptor (Ki=330 nM), the sodium ion channel (Ki=690 nM), and the muscarinic M2 receptor (Ki=730 nM).[1]

Signaling Pathway

Activation of the MC4R by this compound initiates a canonical Gs-alpha signaling cascade. The binding of the agonist induces a conformational change in the receptor, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the physiological responses associated with MC4R activation.

References

WAY-316606 and the Wnt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a crucial regulator of numerous cellular processes, including cell proliferation, differentiation, and fate determination. Dysregulation of this pathway is implicated in a variety of diseases, including cancer, osteoporosis, and hair loss. A key negative regulator of the canonical Wnt pathway is the secreted Frizzled-Related Protein 1 (sFRP-1), which acts by binding to Wnt ligands and preventing their interaction with the Frizzled receptors. WAY-316606 is a small molecule inhibitor of sFRP-1, and by blocking this inhibitory interaction, it effectively activates Wnt/β-catenin signaling. This guide provides a comprehensive technical overview of WAY-316606, its mechanism of action, and its effects on the Wnt signaling pathway, with a focus on its potential therapeutic applications in bone formation and hair growth.

Mechanism of Action: Inhibition of sFRP-1 and Activation of Wnt Signaling

WAY-316606 functions as an antagonist of Secreted Frizzled-Related Protein 1 (sFRP-1).[1] In the canonical Wnt signaling pathway, the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors initiates a cascade that leads to the stabilization and nuclear translocation of β-catenin. Nuclear β-catenin then acts as a transcriptional co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes. sFRP-1, a soluble protein, contains a cysteine-rich domain (CRD) homologous to that of Frizzled receptors and acts as a decoy receptor by binding directly to Wnt ligands, thereby preventing their interaction with the cell surface receptors and inhibiting downstream signaling.[2]

WAY-316606 binds to sFRP-1, disrupting its ability to sequester Wnt ligands. This allows Wnt proteins to bind to the FZD/LRP5/6 receptor complex, leading to the activation of the canonical Wnt/β-catenin pathway.[][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and ex vivo activity of WAY-316606.

Table 1: In Vitro Activity of WAY-316606

| Parameter | Value | Assay System | Reference |

| IC50 for sFRP-1 Binding | 0.5 µM | Fluorescence Polarization (FP) binding assay | [5][6] |

| Binding Affinity (KD) for sFRP-1 | 0.08 µM | Not specified | |

| Binding Affinity (KD) for sFRP-2 | 1 µM | Not specified | [6] |

| EC50 for Wnt-Luciferase Activity | 0.65 µM | U2-OS cells with a TCF/LEF luciferase reporter | [5] |

| EC50 for Bone Area Increase | ~1 nM | Neonatal murine calvarial organ culture assay | [2][5] |

Table 2: Ex Vivo Effect of WAY-316606 on Human Hair Follicle Growth

| Parameter | Observation | Treatment Duration | Reference |

| Hair Shaft Elongation | Significant increase compared to control | 6 days | [7] |

| Anagen Phase Maintenance | Increased percentage of hair follicles in anagen phase | 6 days | [7][8] |

Key Experimental Protocols

TOPflash Luciferase Reporter Assay for Wnt Pathway Activation

This assay is used to quantify the activation of the canonical Wnt signaling pathway by measuring the transcriptional activity of TCF/LEF transcription factors.

Principle: Cells are co-transfected with a reporter plasmid containing multiple TCF/LEF binding sites upstream of a luciferase gene (TOPflash) and a control plasmid with mutated TCF/LEF sites (FOPflash). Activation of the Wnt pathway leads to an increase in nuclear β-catenin, which, along with TCF/LEF, drives the expression of the luciferase reporter gene. A second reporter plasmid, such as one expressing Renilla luciferase, is often co-transfected to normalize for transfection efficiency.[9][10][11][12]

Detailed Methodology:

-

Cell Culture and Transfection:

-

Treatment:

-

24 hours post-transfection, treat the cells with various concentrations of WAY-316606 or control compounds.

-

-

Luciferase Assay:

-

Data Analysis:

-

Normalize the TOPflash luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in luciferase activity in treated cells compared to vehicle-treated controls. The ratio of TOPflash to FOPflash activity can be used to determine Wnt-specific activation.[10]

-

Measurement of β-catenin Nuclear Accumulation

This protocol details a method to visualize and quantify the translocation of β-catenin from the cytoplasm to the nucleus upon Wnt pathway activation.

Principle: Activation of the Wnt pathway leads to the stabilization and subsequent accumulation of β-catenin in the nucleus. This can be detected and quantified using immunofluorescence microscopy.[13][14][15]

Detailed Methodology:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Treat the cells with WAY-316606 or control substances for the desired time.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% BSA).

-

Incubate the cells with a primary antibody specific for β-catenin.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.[13]

-

-

Microscopy and Image Analysis:

-

Acquire images using a fluorescence or confocal microscope.

-

Quantify the nuclear fluorescence intensity of β-catenin using image analysis software (e.g., ImageJ). The nuclear and cytoplasmic compartments can be defined based on the DAPI/Hoechst staining.[13][14]

-

Calculate the ratio of nuclear to cytoplasmic β-catenin fluorescence intensity.

-

Ex Vivo Human Hair Follicle Organ Culture

This model allows for the study of hair growth and follicle cycling in a system that closely mimics the in vivo environment.[16][17][18][19]

Principle: Isolated human hair follicles are maintained in a culture medium that supports their growth and progression through the hair cycle. The effect of test compounds on hair shaft elongation and hair cycle stage can be assessed over several days.[16][19]

Detailed Methodology:

-

Hair Follicle Isolation:

-

Obtain human scalp skin samples from consenting donors (e.g., from facelift or hair transplant surgery).

-

Microdissect individual anagen VI hair follicles from the subcutaneous fat under a dissecting microscope.[18]

-

-

Organ Culture:

-

Place individual hair follicles in a 24-well plate containing supplemented William's E medium.

-

Culture the follicles at 37°C in a 5% CO2 incubator.

-

-

Treatment:

-

Add WAY-316606 or control compounds to the culture medium.

-

Change the medium and re-dose with the test compounds every 2 days.

-

-

Assessment of Hair Growth:

-

Measure the length of the hair shaft daily using a microscope with a calibrated eyepiece or imaging software.

-

At the end of the culture period (e.g., 6 days), assess the hair cycle stage (anagen, catagen, dystrophic) based on the morphology of the hair bulb.[7]

-

Ovariectomy (OVX)-Induced Osteoporosis Mouse Model

This is a widely used preclinical model to study postmenopausal osteoporosis and to evaluate the efficacy of potential therapeutic agents.[20][21][22][23][24]

Principle: Surgical removal of the ovaries (ovariectomy) in female rodents leads to estrogen deficiency, which in turn causes an increase in bone resorption relative to bone formation, resulting in bone loss and a phenotype that mimics human postmenopausal osteoporosis.[20][21]

Detailed Methodology:

-

Animal Model:

-

Surgical Procedure:

-

Treatment:

-

After a recovery period and establishment of bone loss (typically 2-4 weeks post-OVX), begin treatment with WAY-316606 or vehicle control. Administration can be via oral gavage, subcutaneous injection, or other appropriate routes.

-

-

Evaluation of Bone Parameters:

-

At the end of the treatment period, euthanize the animals and collect femurs and vertebrae.

-

Analyze bone mineral density (BMD) and bone microarchitecture using micro-computed tomography (µCT).[22]

-

Perform histomorphometric analysis on bone sections to quantify parameters of bone formation and resorption.

-

Biomechanical testing (e.g., three-point bending of femurs) can be performed to assess bone strength.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. belgraviacentre.com [belgraviacentre.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. WAY 316606 | CAS:915759-45-4 | sFRP-1 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. researchgate.net [researchgate.net]

- 8. hairguard.com [hairguard.com]

- 9. TOPflash luciferase reporter assay [bio-protocol.org]

- 10. jcancer.org [jcancer.org]

- 11. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Quantifying β-catenin subcellular dynamics and cyclin D1 mRNA transcription during Wnt signaling in single living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nuclear Accumulation of β-Catenin in Cancer Stem Cell Radioresistance and Stemness in Human Colon Cancer | Anticancer Research [ar.iiarjournals.org]

- 16. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. Ex vivo organ culture of human hair follicles: a model epithelial-neuroectodermal-mesenchymal interaction system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Rodent models of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ovariectomy (OVX)-Induced Osteoporosis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. biocytogen.com [biocytogen.com]

- 23. researchgate.net [researchgate.net]

- 24. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

WAY-312858: A Technical Guide to its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-312858 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3). This document provides a comprehensive overview of its chemical structure, properties, and its role in modulating the Wnt signaling pathway. Detailed experimental protocols for its synthesis and biological characterization are also presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound, with the IUPAC name ethyl 4-(3-(3-chloro-4-fluorobenzothiophen-2-yl)-2-oxopiperazin-1-yl)piperidine-1-carboxylate, is a small molecule inhibitor of GSK-3. Its chemical structure and key properties are summarized below.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₆ClFN₂O₃S |

| Molecular Weight | 370.83 g/mol |

| CAS Number | 620570-09-4 |

| SMILES | CCOC(=O)N1CCC(N2CCN(C(=O)c3c(Cl)c(F)cc4sccc34)CC2)CC1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: Inhibition of GSK-3 and Activation of Wnt Signaling

This compound exerts its biological effects primarily through the inhibition of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase involved in a multitude of cellular processes. GSK-3 is a key component of the canonical Wnt signaling pathway, where it plays a crucial role in the degradation of β-catenin.

The Canonical Wnt Signaling Pathway

The Wnt signaling pathway is fundamental for embryonic development and adult tissue homeostasis. In the "off" state (absence of a Wnt ligand), a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and GSK-3, phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane and inactivated. This prevents the phosphorylation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin acts as a co-activator for the T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) family of transcription factors, leading to the expression of Wnt target genes.

Caption: Canonical Wnt signaling pathway regulation by Wnt ligands and this compound.

This compound as a GSK-3 Inhibitor

This compound directly inhibits the kinase activity of GSK-3. By doing so, it mimics the effect of Wnt ligand binding, leading to the stabilization and nuclear translocation of β-catenin, and subsequent activation of Wnt target gene expression.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step experimental protocol for the chemical synthesis of this compound is not publicly available. However, the synthesis would likely involve a multi-step process culminating in the coupling of the piperidinyl-piperazinone core with the 3-chloro-4-fluorobenzothiophene-2-carbonyl moiety. A general retrosynthetic analysis suggests the key intermediates would be ethyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate and 3-chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride.

Caption: A plausible high-level workflow for the synthesis of this compound.

In Vitro GSK-3β Inhibition Assay

The following protocol provides a general framework for assessing the inhibitory activity of this compound against GSK-3β. Specific details may need to be optimized based on the available reagents and instrumentation.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

-

ATP

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound stock solution in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ based assay system

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare Reagents:

-

Dilute GSK-3β enzyme and substrate peptide in assay buffer to desired concentrations.

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.

-

Prepare ATP solution in assay buffer.

-

-

Assay Reaction:

-

To the wells of the microplate, add the assay buffer, GSK-3β enzyme, and the this compound dilution (or DMSO for control).

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP and substrate peptide mixture.

-

Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ATP remaining (or ADP produced) using the Kinase-Glo® or ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of GSK-3β inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Caption: A generalized workflow for an in vitro GSK-3β inhibition assay.

Cell-Based Wnt Signaling Activation Assay (TOPFlash Reporter Assay)

This assay measures the activation of the canonical Wnt pathway in cells by quantifying the expression of a luciferase reporter gene under the control of a TCF/LEF responsive promoter.

Materials:

-

A suitable cell line (e.g., HEK293T, SW480)

-

TOPFlash and FOPFlash (negative control) reporter plasmids

-

A plasmid for a constitutively expressed internal control reporter (e.g., Renilla luciferase)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound stock solution in DMSO

-

Dual-Luciferase® Reporter Assay System (Promega) or similar

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells in a 96-well plate at an appropriate density.

-

Co-transfect the cells with the TOPFlash (or FOPFlash) and the internal control reporter plasmids using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

-

-

Incubation:

-

Incubate the cells for a further 24-48 hours.

-

-

Cell Lysis and Reporter Assay:

-

Lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Calculate the fold activation of Wnt signaling by comparing the normalized luciferase activity in this compound-treated cells to that in DMSO-treated cells.

-

Conclusion

This compound is a valuable research tool for investigating the roles of GSK-3 and the Wnt signaling pathway in various biological and pathological processes. The information and protocols provided in this guide are intended to support the scientific community in further exploring the therapeutic potential of this and related molecules. Further characterization of its physicochemical properties and the development of a detailed, publicly available synthesis protocol would be beneficial for advancing research in this area.

WAY-312858: A Technical Guide to its Discovery and Synthesis as a Novel sFRP-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-312858 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), a key antagonist of the canonical Wnt signaling pathway. By inhibiting sFRP-1, this compound effectively activates Wnt signaling, a pathway crucial for bone formation and other regenerative processes. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, offering valuable insights for researchers in the fields of drug discovery, bone biology, and regenerative medicine.

Discovery of this compound: A High-Throughput Screening Approach

The discovery of this compound originated from a high-throughput screening (HTS) campaign designed to identify small molecules that could disrupt the interaction between sFRP-1 and its cognate Wnt ligands. This screening effort was foundational in identifying a novel class of compounds with the potential to modulate the Wnt signaling pathway for therapeutic benefit.

High-Throughput Screening Cascade

The HTS process involved screening a large chemical library for compounds that could inhibit the binding of Wnt3a to sFRP-1. A fluorescence polarization (FP) based binding assay was the primary screening method, selected for its robustness and suitability for automation.

The Biological Activity of WAY-312858 and its Analogs: A Technical Guide to a Novel Wnt Pathway Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-312858 and its closely related analog, WAY-316606, represent a class of small molecule inhibitors targeting Secreted Frizzled-Related Protein 1 (sFRP-1).[1][2] sFRP-1 is a key negative regulator of the canonical Wnt signaling pathway, a critical pathway involved in a multitude of cellular processes including cell proliferation, differentiation, and tissue homeostasis.[3] By inhibiting the inhibitory action of sFRP-1, these compounds effectively activate Wnt signaling, offering a promising therapeutic strategy for conditions associated with suppressed Wnt activity, such as osteoporosis and androgenetic alopecia.[4][5]

This technical guide provides an in-depth overview of the biological activity of this class of sFRP-1 inhibitors, with a focus on the well-characterized analog WAY-316606 due to the limited availability of specific quantitative data for this compound in the public domain. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanism of action, quantitative biological data, and key experimental methodologies for evaluating these promising therapeutic agents.

Mechanism of Action: Inhibition of sFRP-1 and Activation of Wnt Signaling

The canonical Wnt signaling pathway is initiated by the binding of Wnt ligands to Frizzled (Fz) receptors and their co-receptors, LRP5/6. This interaction leads to the inhibition of a "destruction complex" that targets β-catenin for proteasomal degradation. Consequently, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes.

sFRP-1 acts as a decoy receptor by binding directly to Wnt ligands, preventing them from interacting with Fz receptors and thereby inhibiting the entire downstream signaling cascade.[3] this compound and its analogs function by binding to sFRP-1, which in turn blocks the interaction between sFRP-1 and Wnt proteins. This frees Wnt ligands to bind to their receptors, leading to the activation of the canonical Wnt/β-catenin pathway.[1][2]

Quantitative Biological Data

| Parameter | Value | Assay | Target | Reference |

| Binding Affinity (Kd) | 0.08 µM | Tryptophan Fluorescence Quenching | Human sFRP-1 | [6] |

| IC50 | 0.5 µM | Fluorescence Polarization Binding Assay | Human sFRP-1 | [1] |

| EC50 (sFRP-1 Inhibition) | 0.65 µM | TCF-Luciferase Reporter Gene Assay (U2-OS cells) | Human sFRP-1 | [7][2] |

| EC50 (Bone Formation) | ~1 nM | Murine Calvarial Organ Culture Assay | - | [1] |

Experimental Protocols

This section details the key experimental methodologies used to characterize the biological activity of sFRP-1 inhibitors like this compound and WAY-316606.

sFRP-1 Binding Assay (Fluorescence Polarization)

This assay quantitatively determines the binding affinity of a compound to sFRP-1.

Principle: A fluorescently labeled probe that binds to sFRP-1 is used. In its unbound state, the probe tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger sFRP-1 protein, its rotation is slowed, leading to an increase in fluorescence polarization. A test compound that competes with the probe for binding to sFRP-1 will displace the probe, causing a decrease in fluorescence polarization.

Workflow:

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. WAY 316606 | CAS:915759-45-4 | sFRP-1 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. What are SFRP1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. A small molecule inhibitor of the Wnt antagonist secreted frizzled-related protein-1 stimulates bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

WAY-312858: A Technical Guide to Target Identification and Validation as a sFRP-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-312858 has emerged as a promising small molecule with therapeutic potential, primarily investigated for its role in modulating the Wnt signaling pathway. This technical guide provides an in-depth overview of the target identification and validation of this compound as a potent inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1). Through a comprehensive review of established methodologies, this document details the experimental protocols for key assays, presents quantitative data for this compound and its analogs, and visualizes the intricate signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering a foundational understanding of the preclinical validation of sFRP-1 inhibitors.

Introduction: The Wnt Signaling Pathway and the Role of sFRP-1

The Wnt signaling pathways are a critical group of signal transduction pathways involved in a multitude of cellular processes, including cell fate determination, proliferation, and migration.[1] These pathways are highly conserved across species and can be broadly categorized into the canonical Wnt/β-catenin pathway and the non-canonical pathways, such as the planar cell polarity (PCP) and Wnt/Ca2+ pathways.[1]

In the canonical pathway, the binding of a Wnt ligand to a Frizzled (Fz) family receptor and its co-receptor LRP5/6 initiates a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin.[2] In the nucleus, β-catenin acts as a transcriptional co-activator, influencing the expression of target genes.

Secreted Frizzled-Related Protein 1 (sFRP-1) is a key negative regulator of the canonical Wnt signaling pathway.[3] It functions as a soluble antagonist by directly binding to Wnt ligands or Frizzled receptors, thereby preventing the activation of the downstream signaling cascade.[3] Dysregulation of the Wnt pathway, often through the aberrant expression of inhibitors like sFRP-1, has been implicated in various diseases, including cancer and osteoporosis.[3] Consequently, the inhibition of sFRP-1 presents a compelling therapeutic strategy to restore normal Wnt signaling.[3]

Target Identification: Pinpointing sFRP-1 as the Molecular Target of this compound

The identification of sFRP-1 as the molecular target of this compound and its analogs was achieved through a series of robust biochemical and cellular assays. These experiments were designed to demonstrate a direct interaction between the compound and the protein, and to subsequently confirm the functional consequence of this interaction on the Wnt signaling pathway.

High-Throughput Screening (HTS)

The initial discovery of the chemical scaffold leading to this compound originated from a high-throughput screening campaign. A large library of drug-like compounds was screened to identify inhibitors of human sFRP-1 using a cell-based functional assay that measured the activation of canonical Wnt signaling via an optimized T-cell factor (TCF)-luciferase reporter gene.[4]

Target Engagement: Fluorescence Polarization (FP) Binding Assay

To confirm direct binding of the identified compounds to sFRP-1, a fluorescence polarization (FP) assay is a commonly employed method.[5] This technique measures the change in the polarization of fluorescently labeled molecules upon binding to a larger protein.

Table 1: Quantitative Binding Affinity Data for sFRP-1 Inhibitors

| Compound | Method | Parameter | Value (µM) |

| WAY-316606 (analog) | Tryptophan Fluorescence Quenching | KD | 0.08[4] |

| Diaryl-sulfone Sulfonamide (HTS Hit) | Tryptophan Fluorescence Quenching | KD | 0.35[4] |

| WAY-316606 (analog) | FP Binding Assay | IC50 | 0.5[6] |

Experimental Protocol: Fluorescence Polarization (FP) Binding Assay

-

Reagents and Materials:

-

Recombinant human sFRP-1 protein.

-

Fluorescently labeled tracer molecule that binds to sFRP-1.

-

This compound or analog compound.

-

Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

-

Black, low-volume 384-well microplates.

-

Microplate reader with fluorescence polarization capabilities.

-

-

Procedure:

-

Prepare a dilution series of the unlabeled competitor compound (this compound).

-

In the microplate wells, add a fixed concentration of the fluorescent tracer and recombinant sFRP-1 protein.

-

Add the varying concentrations of the competitor compound to the wells. Include control wells with no competitor (maximum polarization) and wells with tracer only (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization on a microplate reader.

-

-

Data Analysis:

-

The data is plotted as fluorescence polarization values versus the logarithm of the competitor concentration.

-

The IC50 value, the concentration of the competitor that inhibits 50% of the tracer binding, is determined by fitting the data to a sigmoidal dose-response curve.

-

Target Validation: Confirming the Biological Activity of this compound

Following the confirmation of direct binding, the next critical step is to validate that this interaction translates into a functional modulation of the Wnt signaling pathway in a cellular context.

In Vitro Functional Assay: TCF-Luciferase Reporter Assay (TOPFlash Assay)

The TOPFlash assay is a widely used reporter gene assay to specifically measure the transcriptional activity of the canonical Wnt/β-catenin pathway.[7] The assay utilizes a luciferase reporter gene under the control of a minimal promoter containing TCF/LEF binding sites. Activation of the Wnt pathway leads to an increase in luciferase expression, which can be quantified.

Table 2: Quantitative Functional Potency Data for sFRP-1 Inhibitors

| Compound | Assay | Parameter | Value (µM) |

| WAY-316606 (analog) | TCF-Luciferase Reporter Assay | EC50 | 0.65[4] |

| Diaryl-sulfone Sulfonamide (HTS Hit) | TCF-Luciferase Reporter Assay | EC50 | 3.9[4] |

| sFRP-1 Inhibitor (generic) | U2OS-based Reporter Assay | EC50 | 1.27[8] |

| WAY-362692 (analog) | Wnt/β-catenin Signaling Pathway Assay | EC50 | 0.03[9] |

Experimental Protocol: TCF-Luciferase Reporter Assay (TOPFlash Assay)

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T) in 96-well plates.

-

Co-transfect the cells with the TOPFlash reporter plasmid and a control plasmid (e.g., FOPFlash with mutated TCF binding sites or a Renilla luciferase plasmid for normalization) using a suitable transfection reagent like Lipofectamine 2000.[7]

-

-

Compound Treatment:

-

24 hours post-transfection, treat the cells with varying concentrations of this compound or its analog.

-

Include a positive control (e.g., Wnt3a conditioned media or a GSK3β inhibitor like LiCl) and a vehicle control.

-

-

Luciferase Assay:

-

After a suitable incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the TOPFlash luciferase activity to the FOPFlash or Renilla luciferase activity to control for non-specific effects and transfection efficiency.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Western Blot Analysis of β-catenin

To further validate the activation of the Wnt pathway, the levels of β-catenin, the key downstream effector, can be assessed by Western blotting. Inhibition of sFRP-1 by this compound should lead to an accumulation of β-catenin in the cell.

Experimental Protocol: Western Blot for β-catenin

-

Sample Preparation:

-

Treat cells with this compound for various time points or at different concentrations.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Gel Electrophoresis and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative change in β-catenin levels.

-

In Vivo Validation: Ovariectomized (OVX) Rat Model of Osteoporosis

To assess the therapeutic potential of this compound in a disease-relevant context, an in vivo model of osteoporosis is utilized. The ovariectomized (OVX) rat is a well-established model that mimics postmenopausal osteoporosis, characterized by a significant decrease in bone mineral density (BMD).[11][12]

Table 3: Bone Mineral Density (BMD) Changes in Ovariectomized (OVX) Rat Models

| Time Post-OVX | Parameter | Change vs. Sham | Reference |

| 6 weeks | Femur BMD | Significantly lower (p = 0.000) | [13] |

| 8 weeks | Femur BMD | Significantly lower (p = 0.000) | [13] |

| 8 weeks | Lumbar Vertebrae BMD | Significantly lower (p = 0.005) | [12] |

| 4-8 weeks | BV/TV | Significant decrease | [14] |

Experimental Protocol: Ovariectomized (OVX) Rat Model

-

Animal Model:

-

Female Sprague-Dawley or Wistar rats are used.

-

At a specific age (e.g., 12 weeks), animals undergo either bilateral ovariectomy or a sham operation.[13]

-

-

Compound Administration:

-

After a period to allow for the development of osteopenia (e.g., 6-8 weeks post-OVX), the rats are treated with this compound or a vehicle control for a specified duration.

-

-

Efficacy Endpoints:

-

Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) at various skeletal sites (e.g., femur, lumbar spine) at baseline and at the end of the treatment period.[11]

-

Micro-computed Tomography (µCT): Provides high-resolution 3D images of the bone microarchitecture, allowing for the quantification of parameters such as bone volume/total volume (BV/TV), trabecular thickness (Tb.Th), and trabecular number (Tb.N).[14]

-

Biochemical Markers of Bone Turnover: Serum levels of bone formation markers (e.g., osteocalcin) and bone resorption markers (e.g., CTX) can be measured by ELISA.[12]

-

Histomorphometry: Histological analysis of bone sections can provide further insights into bone formation and resorption.

-

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures described, the following diagrams have been generated using the DOT language.

Figure 1: The Canonical Wnt Signaling Pathway and the inhibitory mechanism of this compound on sFRP-1.

Figure 2: A generalized workflow for the Fluorescence Polarization (FP) binding assay.

Figure 3: A generalized workflow for the TOPFlash TCF-Luciferase Reporter Assay.

Conclusion

The comprehensive data and methodologies presented in this technical guide strongly support the identification and validation of this compound as a potent inhibitor of sFRP-1. Through a combination of direct binding assays, cell-based functional assays, and in vivo disease models, a clear mechanism of action has been established. By inhibiting the negative regulator sFRP-1, this compound effectively activates the canonical Wnt/β-catenin signaling pathway, leading to downstream effects that are therapeutically beneficial, particularly in the context of bone formation. This guide provides a foundational framework for researchers and drug development professionals to understand and potentially replicate the key experiments involved in the preclinical validation of sFRP-1 inhibitors like this compound. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound is warranted to advance its development as a potential therapeutic agent.

References

- 1. oncotarget.com [oncotarget.com]

- 2. The way Wnt works: Components and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are SFRP1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. A small molecule inhibitor of the Wnt antagonist secreted frizzled-related protein-1 stimulates bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. jcancer.org [jcancer.org]

- 8. sFRP-1 Inhibitor The sFRP-1 Inhibitor, also referenced under CAS 915754-88-0, controls the biological activity of sFRP-1. This small molecule/inhibitor is primarily used for Activators/Inducers applications. | 915754-88-0 [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of ovariectomy on bone metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Change of Bone Metabolism in Ovariectomized Rats : Analyses of MicroCT Scan and Biochemical Markers of Bone Turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bone Mineral Density Changes after Ovariectomy in Rats as an Osteopenic Model : Stepwise Description of Double Dorso-Lateral Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

WAY-312858: A Comprehensive Review of a Novel sFRP-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-312858 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), a key antagonist of the canonical Wnt signaling pathway. By targeting sFRP-1, this compound effectively activates Wnt signaling, a critical pathway involved in numerous cellular processes including cell proliferation, differentiation, and tissue homeostasis. Dysregulation of the Wnt pathway is implicated in a variety of diseases, including osteoporosis and some cancers. This document provides a detailed technical overview of this compound, summarizing its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization. It is important to note that much of the publicly available data for this compound series refers to WAY-316606, which is understood to be either identical or a very close structural analog of this compound.

Mechanism of Action

The canonical Wnt signaling pathway is crucial for maintaining bone mass and is a promising target for anabolic therapies for osteoporosis. The pathway is initiated by the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors at the cell surface. This binding event leads to the inhibition of a "destruction complex" (comprising Axin, APC, GSK3, and CK1), which normally phosphorylates β-catenin, targeting it for proteasomal degradation. Upon inhibition of this complex, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to regulate the expression of Wnt target genes.

Secreted Frizzled-Related Protein 1 (sFRP-1) is a soluble antagonist that directly binds to Wnt ligands, preventing them from interacting with their receptors and thereby inhibiting the entire downstream signaling cascade. This compound functions by binding to sFRP-1, thus preventing sFRP-1 from sequestering Wnt ligands. This allows for the unimpeded binding of Wnt to its receptors, leading to the activation of the canonical Wnt/β-catenin pathway and subsequent up-regulation of target genes involved in bone formation.

Quantitative Data

The biological activity of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize the key quantitative data reported for WAY-316606, a closely related sFRP-1 inhibitor.

| Compound | Assay | Parameter | Value (µM) | Reference |

| WAY-316606 | Tryptophan Fluorescence Quenching | KD | 0.08 | [1] |

| WAY-316606 | TCF-Luciferase Reporter Assay | EC50 | 0.65 | [1] |

| sFRP-1 Inhibitor (CAS 915754-88-0) | U2OS-based Reporter Assay | EC50 | 1.27 | |

| WAY-316606 | Fluorescence Polarization (FP) Binding Assay | IC50 | 0.5 | [2] |

| WAY-362692 | sFRP-1 Inhibition | IC50 | 0.02 | [2] |

| WAY-362692 | Wnt/β-catenin Signaling Activation | EC50 | 0.03 | [2] |

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This assay is utilized to determine the binding affinity of a compound to its target protein.

Principle: A fluorescently labeled tracer molecule that binds to sFRP-1 is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When a test compound displaces the tracer by binding to sFRP-1, the tracer is free in solution and the polarization remains low. Conversely, in the absence of an inhibitor, the tracer binds to the larger sFRP-1 protein, leading to slower tumbling and higher fluorescence polarization.

Protocol Outline:

-

A reaction mixture is prepared containing recombinant human sFRP-1 protein and a fluorescently labeled Wnt peptide mimic in an appropriate assay buffer.

-

This compound is serially diluted and added to the reaction mixture in a multi-well plate format.

-

The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.

-

The IC50 value, the concentration of inhibitor required to displace 50% of the bound tracer, is calculated from the dose-response curve.

Cell-Based Wnt Signaling Reporter Assay

This functional assay measures the ability of a compound to activate the canonical Wnt signaling pathway in a cellular context.

Principle: A stable cell line is engineered to express a luciferase reporter gene under the control of a TCF/LEF responsive element. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which binds to the TCF/LEF promoter and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of Wnt pathway activation.

Protocol Outline:

-

Human osteosarcoma (U2OS) or other suitable cells stably expressing the TCF-luciferase reporter are seeded in multi-well plates.

-

The cells are co-transfected with a vector expressing sFRP-1 to antagonize the endogenous Wnt signaling.

-

This compound is added to the cells at various concentrations.

-

The cells are incubated for a sufficient period (e.g., 24 hours) to allow for changes in gene expression.

-

A luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.

-

The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined from the dose-response curve.

Murine Calvarial Organ Culture Assay

This ex vivo assay assesses the effect of a compound on bone formation in a tissue context.

Principle: The calvaria (skullcap) of neonatal mice is a well-established model for studying bone formation. When cultured in vitro, the bone tissue remains viable and responsive to anabolic and catabolic stimuli.

Protocol Outline:

-

Calvaria are dissected from neonatal mice and placed in a culture medium.

-

The calvaria are treated with this compound at various concentrations.

-

The culture is maintained for several days, with the medium and treatment being refreshed periodically.

-

At the end of the culture period, the calvaria are fixed, and bone formation is assessed. This can be done through various methods, including histological staining for osteoblasts and bone matrix, or by measuring the total bone area using imaging techniques.

Signaling Pathways and Experimental Workflows

Caption: Canonical Wnt signaling pathway and the mechanism of action of this compound.

References

WAY-312858: A Technical Guide to its Investigation in Hair Growth Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-312858 has emerged as a promising small molecule for the study of hair growth. This technical guide provides a comprehensive overview of its core mechanism, experimental validation, and associated protocols. This compound acts as an antagonist to Secreted Frizzled-Related Protein 1 (sFRP-1), a key negative regulator of the Wnt/β-catenin signaling pathway. By inhibiting sFRP-1, this compound promotes the canonical Wnt pathway, which is crucial for maintaining the anagen (growth) phase of the hair follicle cycle and stimulating hair shaft production. This document summarizes the quantitative data from key studies, details the experimental methodologies for in vitro and ex vivo analysis, and provides visual representations of the signaling pathways and experimental workflows to facilitate further research and development in the field of trichology.

Mechanism of Action: Targeting the Wnt/β-catenin Pathway

The hair follicle cycle is a tightly regulated process involving distinct phases of growth (anagen), regression (catagen), and rest (telogen).[1][2][3] The Wnt/β-catenin signaling pathway is a master regulator of this cycle, playing a pivotal role in hair follicle development, regeneration, and the maintenance of the anagen phase.[1][4][5][6]

Secreted Frizzled-Related Protein 1 (sFRP-1) is an endogenous antagonist of the Wnt pathway.[7][8][9] It functions by binding directly to Wnt ligands, preventing them from interacting with their Frizzled (FZD) receptors and LRP5/6 co-receptors.[8] This inhibition leads to the degradation of β-catenin, a key downstream effector of the pathway.

This compound is a specific antagonist of sFRP-1.[7][8][9] By binding to and inhibiting sFRP-1, this compound effectively "releases the brakes" on Wnt signaling. This allows for the stabilization and nuclear translocation of β-catenin, which in turn activates target genes responsible for promoting hair follicle proliferation and differentiation, ultimately leading to increased hair growth.[9] This targeted approach of inhibiting an inhibitor offers a potentially safer therapeutic strategy by augmenting existing Wnt signals rather than causing systemic overactivation of the pathway.[8][9]

Quantitative Data from Ex Vivo Human Hair Follicle Studies

The primary method for evaluating the efficacy of this compound has been the ex vivo culture of human hair follicles, a model that closely mimics the in vivo environment.[10][11] The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Hair Shaft Elongation

| Treatment Group | Concentration | Duration (Days) | Mean Hair Shaft Elongation (mm ± SEM) | Statistical Significance (p-value) | Reference |

|---|---|---|---|---|---|

| Control (Vehicle) | - | 6 | 1.1 ± 0.1 | - | [12] |

| this compound | 1 µM | 6 | 1.5 ± 0.1 | < 0.01 |[12] |

Table 2: Impact of this compound on Hair Follicle Cycle Stage | Treatment Group | Concentration | Duration (Days) | % Anagen VI Follicles | % Catagen Follicles | Statistical Significance (Anagen vs. Control) | Reference | |---|---|---|---|---|---| | Control (Vehicle) | - | 6 | ~40% | ~60% | - |[7] | | this compound | 1 µM | 6 | ~70% | ~30% | p < 0.05 |[7] |

Table 3: Modulation of Wnt Target Gene and Keratin Expression by this compound | Parameter Measured | Treatment Group | Concentration | Duration | Fold Change vs. Control (Mean ± SEM) | Statistical Significance (p-value) | Reference | |---|---|---|---|---|---| | LEF1 Transcription | this compound | 1 µM | 6 hours | ~2.5-fold increase | p < 0.05 |[7] | | K85 Protein Expression | this compound | 1 µM | 48 hours | ~1.5-fold increase | < 0.05 |[12] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound.

Ex Vivo Human Hair Follicle Organ Culture

This protocol is foundational for assessing the direct effects of compounds on human hair growth.

-

Tissue Acquisition: Obtain human scalp skin samples with informed consent from patients undergoing cosmetic surgery (e.g., facelifts).

-

Follicle Isolation: Microdissect individual anagen VI hair follicles from the subcutaneous fat layer under a dissecting microscope.

-

Culture Medium: Prepare Williams' E medium supplemented with 2 mM L-glutamine, 10 ng/mL hydrocortisone, 10 µg/mL insulin, and a penicillin-streptomycin (B12071052) solution.

-

Treatment Groups:

-

Control Group: Add the vehicle (e.g., DMSO) to the culture medium at the same concentration as the treatment group.

-

This compound Group: Dissolve this compound in the vehicle and add to the culture medium to achieve the desired final concentration (e.g., 1 µM).

-

-

Incubation: Place individual follicles in 24-well plates containing the prepared media and incubate at 37°C in a 5% CO2 humidified atmosphere.

-

Hair Shaft Measurement: At specified time points (e.g., daily for 6 days), capture digital images of the hair follicles. Measure the length of the hair shaft from the base of the follicle to the tip using image analysis software. Calculate the elongation from day 0.

-

Hair Cycle Analysis: After the culture period, assess the hair cycle stage (anagen, catagen) of each follicle based on established morphological criteria.

Immunofluorescence for Protein Expression

This technique is used to visualize and quantify the expression of specific proteins within the hair follicle.

-

Tissue Preparation: After treatment in organ culture, embed the hair follicles in OCT compound and freeze.

-

Sectioning: Cut cryosections (e.g., 7 µm thick) and mount them on slides.

-

Fixation and Permeabilization: Fix the sections with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking: Block non-specific antibody binding using a solution like 5% bovine serum albumin (BSA) in PBS.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against the protein of interest (e.g., anti-K85) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG).

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides with an anti-fade mounting medium.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity in the region of interest (e.g., the hair matrix) using image analysis software.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This method is employed to measure changes in the transcription levels of target genes.

-

RNA Extraction: Following treatment, isolate total RNA from the hair follicles using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qRT-PCR Reaction: Prepare a reaction mix containing the cDNA template, primers for the target gene (e.g., LEF1) and a reference gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Amplification and Detection: Perform the PCR amplification in a real-time PCR machine, which monitors the fluorescence signal at each cycle.

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the reference gene.

Conclusion and Future Directions

The body of evidence strongly supports the role of this compound as a potent activator of the Wnt/β-catenin pathway through the targeted inhibition of sFRP-1. The quantitative data derived from ex vivo human hair follicle culture demonstrates its efficacy in promoting hair shaft elongation and maintaining the anagen phase of the hair cycle. The detailed protocols provided herein offer a standardized framework for the continued investigation of this compound and other novel compounds for hair growth.

Future research should focus on:

-

Dose-response studies: To determine the optimal concentration of this compound for maximal efficacy and minimal off-target effects.

-

Long-term culture models: To assess the sustained effects of this compound on hair follicle cycling over extended periods.

-

In vivo studies: To translate the promising ex vivo findings into preclinical animal models of hair loss.

-

Combination therapies: To explore potential synergistic effects of this compound with other hair growth-promoting agents, such as minoxidil.

The targeted and nuanced approach of modulating the Wnt pathway with molecules like this compound represents a significant advancement in the quest for effective and safe treatments for hair loss disorders.

References

- 1. β-catenin-mediated hair growth induction effect of 3,4,5-tri-O-caffeoylquinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role and Mechanisms of Phytochemicals in Hair Growth and Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiology, Hair - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Wnt/β-catenin signaling activator restores hair regeneration suppressed by diabetes mellitus [bmbreports.org]

- 5. The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. mediteknia.es [mediteknia.es]

- 8. researchgate.net [researchgate.net]

- 9. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human hair growth ex vivo is correlated with in vivo hair growth: selective categorization of hair follicles for more reliable hair follicle organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

WAY-312858 and its Analogs in Bone Regeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WAY-312858 and its more potent analog, WAY-316606, have emerged as promising small molecule inhibitors of Secreted Frizzled-Related Protein 1 (sFRP-1), a key negative regulator of the canonical Wnt signaling pathway. By inhibiting sFRP-1, these compounds effectively stimulate Wnt/β-catenin signaling, a critical pathway for osteoblast differentiation and bone formation. This technical guide provides an in-depth overview of the mechanism of action, key experimental findings, and detailed protocols related to the study of this compound and its analogs in the context of bone regeneration.

Mechanism of Action: Targeting the Wnt/β-catenin Pathway

The canonical Wnt/β-catenin signaling pathway is fundamental for bone homeostasis. Its activation promotes the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for new bone formation.[1][2][3] sFRP-1 is a natural antagonist of this pathway, binding directly to Wnt ligands and preventing them from interacting with their cell surface receptors, Frizzled (Fzd) and Low-density lipoprotein receptor-related protein 5/6 (LRP5/6).[3]

This compound and its optimized successor, WAY-316606, are small molecules designed to inhibit the activity of sFRP-1.[4] By binding to sFRP-1, WAY-316606 prevents the sequestration of Wnt ligands, thereby allowing them to activate the Wnt signaling cascade. This leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of target genes essential for osteoblastogenesis, such as Runx2 and Sp7 (Osterix).[4][5][6]

References

- 1. The SFRP1 Inhibitor WAY-316606 Attenuates Osteoclastogenesis Through Dual Modulation of Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of bisphosphonates on alkaline phosphatase activity, mineralization, and prostaglandin E2 synthesis in the clonal osteoblast-like cell line MC3T3-E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Osteocytes mediate the anabolic actions of canonical Wnt/β-catenin signaling in bone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Bone-specific Expression of Runx2 Oscillates during the Cell Cycle to Support a G1-related Antiproliferative Function in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dose-Dependent Effects of Runx2 on Bone Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bone-specific transcription factor Runx2 interacts with the 1alpha,25-dihydroxyvitamin D3 receptor to up-regulate rat osteocalcin gene expression in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of WAY-312858 in Alzheimer's Disease Pathology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal loss. The canonical Wnt/β-catenin signaling pathway has emerged as a critical player in neuronal health and its dysregulation is implicated in AD pathogenesis. Secreted Frizzled-Related Protein 1 (sFRP-1), a negative regulator of Wnt signaling, is found to be upregulated in the brains of AD patients. WAY-312858, also known as WAY-316606, is a small molecule inhibitor of sFRP-1. By inhibiting sFRP-1, this compound has the potential to restore Wnt signaling and thereby mitigate several pathological features of AD. This technical guide provides an in-depth overview of the mechanism of action of this compound, its potential therapeutic effects on Aβ and tau pathology, neuronal survival, and synaptic plasticity, supported by available preclinical data and detailed experimental protocols.

Introduction: The Wnt Signaling Pathway in Alzheimer's Disease

The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis, including in the central nervous system. The canonical Wnt pathway, upon activation by Wnt ligands binding to Frizzled (Fz) and LRP5/6 co-receptors, leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation, differentiation, and survival.

In the context of Alzheimer's disease, a growing body of evidence suggests that dysregulation of the Wnt/β-catenin pathway contributes to the pathological cascade.[1][2] Inhibition of this pathway is associated with increased Aβ production and tau hyperphosphorylation, two central hallmarks of AD.[3] Conversely, activation of Wnt signaling has been shown to be neuroprotective, promoting neuronal survival and enhancing synaptic plasticity.[1][4]

Secreted Frizzled-Related Protein 1 (sFRP-1) is a key endogenous antagonist of the canonical Wnt signaling pathway.[5] It functions by directly binding to Wnt ligands, preventing their interaction with the Fz-LRP5/6 receptor complex.[5] Studies have demonstrated elevated levels of sFRP-1 in the brains of Alzheimer's patients, suggesting its involvement in the suppression of the neuroprotective Wnt pathway in the disease state.

This compound: A Potent Inhibitor of sFRP-1

This compound (WAY-316606) is a small molecule inhibitor that directly targets and antagonizes the activity of sFRP-1.[1][6] By binding to sFRP-1, this compound prevents its interaction with Wnt ligands, thereby allowing for the activation of the canonical Wnt/β-catenin signaling pathway.[4]

Quantitative Data on this compound Activity

The following table summarizes the key quantitative parameters of this compound's interaction with sFRP-1 and its effect on Wnt signaling, as determined in preclinical studies.

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Kd) for sFRP-1 | 0.08 µM | Fluorescence Polarization | [1][6] |

| IC50 for sFRP-1 Inhibition | 0.5 µM | Fluorescence Polarization | [6] |

| EC50 for Wnt Signaling Activation | 0.65 µM | Wnt-Luciferase Reporter Assay (U2-OS cells) | [1][6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for evaluating sFRP-1 inhibitors.

Potential Therapeutic Effects in Alzheimer's Disease Pathology

While direct experimental evidence for this compound in Alzheimer's disease models is currently limited, its mechanism of action as an sFRP-1 inhibitor allows for the formulation of strong hypotheses regarding its potential therapeutic benefits.

Modulation of Amyloid-Beta Pathology

sFRP-1 has been shown to influence the processing of Amyloid Precursor Protein (APP), the precursor to Aβ.[7][8] By inhibiting the non-amyloidogenic α-secretase pathway, sFRP-1 can shift APP processing towards the amyloidogenic pathway, leading to increased Aβ production. Therefore, by inhibiting sFRP-1, this compound is hypothesized to promote the non-amyloidogenic processing of APP, thereby reducing the generation of toxic Aβ peptides.

Reduction of Tau Hyperphosphorylation

A key downstream effector of the canonical Wnt pathway is the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a primary kinase responsible for the hyperphosphorylation of the tau protein.[6] Dysregulated Wnt signaling in AD leads to increased GSK-3β activity and subsequent tau hyperphosphorylation, contributing to the formation of neurofibrillary tangles.[3][6] By activating the Wnt pathway, this compound is expected to inhibit GSK-3β activity, leading to a reduction in tau hyperphosphorylation.

Promotion of Neuronal Survival

The Wnt signaling pathway plays a crucial role in promoting neuronal survival and protecting against apoptosis.[9] sFRP-1, by antagonizing Wnt signaling, can contribute to neuronal cell death. Inhibition of sFRP-1 by this compound is therefore hypothesized to enhance neuronal survival by restoring the neuroprotective effects of the Wnt pathway.

Enhancement of Synaptic Plasticity

Synaptic dysfunction is an early and critical event in Alzheimer's disease. The Wnt signaling pathway is essential for maintaining synaptic integrity and promoting synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[1][2] Activation of Wnt signaling has been shown to enhance synaptic transmission and facilitate LTP.[1] By activating the Wnt pathway, this compound may help to restore synaptic function and enhance synaptic plasticity in the context of AD.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the efficacy of this compound in Alzheimer's disease models. These protocols are based on established methods and can be adapted for specific research questions.

In Vitro Wnt Signaling Activation Assay

Objective: To determine the potency and efficacy of this compound in activating the canonical Wnt/β-catenin signaling pathway in a cellular model.

Materials:

-

U2-OS cell line stably expressing a TCF/LEF-driven luciferase reporter (e.g., TOPflash).

-

This compound (stock solution in DMSO).

-

Recombinant human Wnt3a.

-

Luciferase assay reagent.

-

96-well cell culture plates.

Procedure:

-

Seed U2-OS TOPflash cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with varying concentrations of this compound in the presence or absence of a sub-maximal concentration of Wnt3a (e.g., 20 ng/mL). Include a vehicle control (DMSO).

-

Incubate the cells for 16-24 hours at 37°C in a CO2 incubator.

-

Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

-

Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

-

Plot the dose-response curve and calculate the EC50 value for Wnt signaling activation.[6]

In Vitro Neuroprotection Assay

Objective: To assess the ability of this compound to protect neuronal cells from Aβ-induced toxicity.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y) or primary cortical neurons.

-

This compound.

-

Oligomeric Aβ1-42 peptides.

-

MTT or LDH assay kit for cell viability assessment.

-

24-well cell culture plates.

Procedure:

-

Seed neuronal cells in 24-well plates and differentiate as required.

-

Pre-treat the cells with various concentrations of this compound for 24 hours.

-

Expose the cells to a toxic concentration of oligomeric Aβ1-42 (e.g., 5-10 µM) for an additional 24-48 hours.

-

Assess cell viability using an MTT or LDH assay according to the manufacturer's protocol.

-

Compare the viability of cells treated with this compound and Aβ to those treated with Aβ alone to determine the neuroprotective effect.

In Vivo Administration in an Alzheimer's Disease Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound in a transgenic mouse model of Alzheimer's disease.

Materials:

-

5XFAD transgenic mice (or other suitable AD model).

-

This compound.

-

Vehicle for administration (e.g., 10% DMSO in saline).

-

Oral gavage needles or osmotic minipumps.

Procedure:

-

Group age-matched 5XFAD mice into treatment and vehicle control groups.

-

Prepare the dosing solution of this compound in the appropriate vehicle. A starting dose could be in the range of 1-10 mg/kg, administered daily via oral gavage. The optimal dose and route of administration should be determined in pharmacokinetic studies.

-

Administer this compound or vehicle to the mice for a period of 1-3 months.

-

Perform behavioral tests (e.g., Morris water maze, Y-maze) to assess cognitive function at baseline and at the end of the treatment period.

-

At the end of the study, euthanize the mice and collect brain tissue for biochemical and histological analysis.

-

Biochemical analysis: Measure levels of soluble and insoluble Aβ40 and Aβ42 by ELISA, and levels of total and phosphorylated tau by Western blotting.

-

Histological analysis: Perform immunohistochemistry to quantify Aβ plaque load (e.g., using 4G8 or 6E10 antibodies) and hyperphosphorylated tau (e.g., using AT8 antibody). Assess neuronal survival (e.g., by NeuN staining) and synaptic density (e.g., by synaptophysin staining).

-

Conclusion and Future Directions

This compound, as a potent inhibitor of the Wnt signaling antagonist sFRP-1, represents a promising therapeutic agent for Alzheimer's disease. Its mechanism of action directly targets a pathway known to be dysregulated in AD and has the potential to address multiple facets of the disease's pathology, including amyloid-beta production, tau hyperphosphorylation, neuronal death, and synaptic dysfunction.

While direct preclinical evidence in Alzheimer's models is still needed, the existing data on this compound's biochemical activity and the established role of the Wnt pathway in neurodegeneration provide a strong rationale for its further investigation. Future research should focus on comprehensive in vitro and in vivo studies using relevant AD models to validate the hypothesized therapeutic effects and to establish a clear dose-response relationship for its neuroprotective and synaptoprotective activities. Furthermore, studies on its blood-brain barrier permeability and pharmacokinetic profile in relevant animal models will be crucial for its translation into clinical development. The exploration of sFRP-1 inhibitors like this compound opens a new and promising avenue in the quest for effective disease-modifying therapies for Alzheimer's disease.

References

- 1. Pharmacological Rescue of Long-Term Potentiation in Alzheimer Diseased Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Synaptic Plasticity in Experimental Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. WAY-316606 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. selleck.co.jp [selleck.co.jp]

- 6. A novel process driving Alzheimer's disease validated in a mouse model: Therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo hyperphosphorylation of tau is associated with synaptic loss and behavioral abnormalities in the absence of tau seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The SFRP1 Inhibitor WAY-316606 Attenuates Osteoclastogenesis Through Dual Modulation of Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

WAY-312858: A Technical Guide to its Effects on Canonical Wnt Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-312858, also known as WAY-316606, is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1). sFRP-1 is a key negative regulator of the canonical Wnt signaling pathway, a critical pathway involved in numerous cellular processes including cell proliferation, differentiation, and tissue homeostasis. By binding to sFRP-1, this compound prevents its interaction with Wnt ligands, thereby potentiating Wnt signaling. This guide provides an in-depth technical overview of the effects of this compound on the canonical Wnt pathway, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.

Core Mechanism of Action

The canonical Wnt signaling pathway is centered around the regulation of β-catenin levels within the cell. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low.

Secreted Frizzled-Related Protein 1 (sFRP-1) acts as a decoy receptor for Wnt ligands, preventing them from binding to their Frizzled (FZD) and LRP5/6 co-receptors on the cell surface. This maintains the activity of the destruction complex and suppresses Wnt signaling.